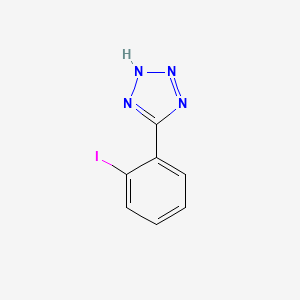

5-(2-Iodophenyl)-1H-tetrazole

説明

Overview of Tetrazole Ring Systems in Advanced Heterocyclic Chemistry

The tetrazole ring is a foundational structure in advanced heterocyclic chemistry, recognized for its high nitrogen content and aromatic character. mdpi.com These attributes contribute to its distinct chemical reactivity and its utility as a key building block in the synthesis of more complex molecules.

The journey of tetrazole chemistry began in 1885 with its discovery by Swedish chemist J. A. Bladin. researchgate.netnih.gov His initial work involved the reaction of dicyanophenylhydrazine with nitrous acid, which unexpectedly yielded a compound with the molecular formula C₈H₅N₅. nih.gov This discovery laid the groundwork for over a century of research into the synthesis, properties, and applications of this unique heterocyclic system. researchgate.netnih.gov

The parent tetrazole molecule, with the formula CH₂N₄, can exist in three isomeric forms: 1H-tetrazole, 2H-tetrazole, and the nonaromatic 5H-tetrazole. wikipedia.org The 1H and 2H isomers are tautomers, meaning they can readily interconvert. In the solid state, the 1H-tetrazole form is predominant, while in the gas phase, the 2H-tetrazole tautomer is more stable. wikipedia.orgnih.gov This tautomeric equilibrium is a critical feature of tetrazole chemistry, as the two forms exhibit different physicochemical properties. researchgate.net Substituted tetrazoles, such as 5-substituted-1H-tetrazoles, also exist in this tautomeric equilibrium, with the 1H tautomer generally being the more prevalent form in solution. nih.gov

| Tautomer | Predominant Phase |

|---|---|

| 1H-Tetrazole | Solid Phase, Solution wikipedia.orgnih.gov |

| 2H-Tetrazole | Gas Phase wikipedia.orgnih.gov |

Both 1H- and 2H-tetrazoles are considered aromatic due to the presence of 6 π-electrons, which satisfies Hückel's rule. wikipedia.orgresearchgate.net This aromaticity contributes significantly to the stability of the tetrazole ring. mdpi.comrsc.org The delocalization of these π-electrons across the ring system results in a resonance energy of 209 kJ/mol for 1H-tetrazole. wikipedia.org The stability of the tetrazole ring is also influenced by the nature and position of substituents. Electron-withdrawing groups can increase the aromaticity and stability of the ring, while electron-donating groups may have the opposite effect. cdnsciencepub.com The high nitrogen content and inherent stability make tetrazole derivatives valuable in various applications, including as energetic materials. mdpi.com

Significance of Substituted Tetrazoles in Academic Research

Substituted tetrazoles have garnered considerable attention in academic research due to their versatile chemical properties and wide-ranging potential applications. bohrium.comresearchgate.net They serve as important scaffolds in drug discovery and have been investigated for their use in materials science. bohrium.comacs.org

One of the most significant roles of the tetrazole moiety in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. wikipedia.orgacs.orghilarispublisher.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The tetrazole ring has a pKa value similar to that of a carboxylic acid, meaning it is also deprotonated at physiological pH. wikipedia.org This allows for the replacement of a carboxylic acid group in a drug molecule with a tetrazole ring, which can lead to improved pharmacological properties. hilarispublisher.com Tetrazoles are also considered bioisosteric analogues of the cis-amide group. nih.govbohrium.comresearchgate.net

| Functional Group | Bioisosteric Moiety | Key Similarity |

|---|---|---|

| Carboxylic Acid | Tetrazole | Similar pKa, deprotonated at physiological pH wikipedia.org |

| cis-Amide | Tetrazole | Similar spatial arrangement and electronic properties nih.govbohrium.comresearchgate.net |

Tetrazole derivatives are often more resistant to metabolic degradation compared to their carboxylic acid counterparts. acs.orgtandfonline.com For instance, they are stable against metabolic pathways like β-oxidation. acs.org This enhanced metabolic stability can lead to improved pharmacokinetic profiles of drugs containing a tetrazole moiety. hilarispublisher.com Furthermore, the replacement of a carboxylic acid with a tetrazole can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and improving its bioavailability. hilarispublisher.comnih.gov The unique physicochemical properties of tetrazoles, including their high nitrogen content and planar structure, contribute to their diverse applications in drug design and materials science. bohrium.comacs.org

Compound Profile: 5-(2-Iodophenyl)-1H-tetrazole

Versatility of Tetrazole Scaffolds in Molecular Design

The tetrazole ring, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a prominent scaffold in modern molecular design, particularly within medicinal and materials chemistry. bohrium.comhilarispublisher.com Although not found in nature, this nitrogen-rich heterocycle has garnered significant attention due to the diverse biological activities and unique material properties exhibited by its numerous derivatives. lifechemicals.com

In medicinal chemistry, tetrazoles are frequently employed as metabolically stable isosteres of carboxylic acids. lifechemicals.combeilstein-journals.orgnih.gov This is attributed to their comparable pKa values and planar structure, which aids in the stabilization of negative charges through electron delocalization, a feature beneficial for ligand-receptor interactions. bohrium.com The tetrazolate anion is also more lipophilic than the corresponding carboxylate, which can improve a drug molecule's ability to penetrate cell membranes. bohrium.com Consequently, the tetrazole moiety is a key component in numerous commercially available drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam. lifechemicals.com The range of pharmacological activities associated with tetrazole derivatives is extensive, encompassing antibacterial, antifungal, anticancer, antiviral, analgesic, anti-inflammatory, and antihypertensive properties. bohrium.comhilarispublisher.comresearchgate.netresearchgate.net

The versatility of the tetrazole scaffold extends beyond medicine into materials science and catalysis. The high density of nitrogen atoms in the tetrazole ring makes these compounds effective ligands for coordinating with metal ions. This property is exploited in the construction of functional metal-organic frameworks (MOFs), which have applications in areas such as gas storage. lifechemicals.com For instance, certain microporous organic polymers containing tetrazole fragments have demonstrated high efficacy and selectivity in capturing carbon dioxide. lifechemicals.com Furthermore, tetrazole derivatives have been utilized as catalysts, propellants, and even in agricultural applications as plant growth regulators. lifechemicals.comresearchgate.net Their utility in organic synthesis is also noteworthy, where they serve as building blocks for creating a wide array of complex, drug-like molecules through methods like multicomponent reactions. beilstein-journals.orgnih.govbohrium.com

Table 1: Applications of Tetrazole Derivatives

| Field | Specific Application | Examples of Compounds/Materials |

|---|---|---|

| Medicinal Chemistry | Antihypertensive | Losartan lifechemicals.com |

| Antibacterial | Cefotiam lifechemicals.com | |

| Anticancer | Derivatives tested on various cancer cell lines hilarispublisher.comresearchgate.net | |

| Antiviral | Compounds inhibiting HIV-1 integrase researchgate.net | |

| Materials Science | Gas Storage | Metal-Organic Frameworks (MOFs) lifechemicals.com |

| CO2 Capture | Microporous organic polymers lifechemicals.com | |

| Agriculture | Plant Growth Regulation | Various tetrazole-based compounds lifechemicals.com |

| Catalysis | Organic Synthesis | Ligands for metal catalysts researchgate.net |

Introduction to this compound within the Context of Tetrazole Chemistry

Within the vast family of tetrazole derivatives, this compound is a notable compound characterized by a phenyl group attached to the 5-position of the 1H-tetrazole ring, with an iodine atom at the ortho (2-position) of the phenyl ring. Its molecular formula is C₇H₅IN₄.

This compound serves as a crucial precursor in the synthesis of a specific class of hypervalent iodine(III) compounds. chemrxiv.org Specifically, this compound is used to create molecules with a fused benzoiodazolotetrazole (BIAT) cyclic structure. chemrxiv.org These BIAT compounds exhibit unique reactivity and thermal stability. chemrxiv.org For example, the thermal decomposition of the parent this compound has an enthalpy of -108 J g⁻¹, while its hypervalent iodine derivatives can have significantly larger decomposition enthalpies, ranging from -209 to -644 J g⁻¹. chemrxiv.org

The synthesis of BIAT derivatives from this compound has been demonstrated through various reactions. For instance, chlorination of this compound leads to the formation of 5-Chloro-5H-5λ³-tetrazolo[1,5-b] lifechemicals.comresearchgate.netbenziodazole (BIAT-Cl). chemrxiv.orgresearchgate.net Oxidation with sodium periodate (B1199274) (NaIO₄) yields the corresponding hydroxy derivative (BIAT-OH). chemrxiv.orgresearchgate.net

Beyond its role as a precursor to hypervalent iodine compounds, the reactivity of the iodine substituent in this compound makes it a useful intermediate in other areas of organic synthesis. The iodine atom can be replaced through various substitution reactions or participate in cross-coupling reactions, such as the Palladium(II)-catalyzed Heck reaction, where it has been used as a ligand. nih.gov This reactivity allows for the construction of more complex molecular architectures, and some derivatives have shown potential as antibacterial agents.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅IN₄ |

| Molecular Weight | ~272.05 g/mol |

| Appearance | Crystalline solid |

| Key Application | Precursor for benzoiodazolotetrazole (BIAT) compounds chemrxiv.org |

| Enthalpy of Decomposition | -108 J g⁻¹ (-29.4 kJ mol⁻¹) chemrxiv.orgresearchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(2-iodophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISBCDUUTDMGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454765 | |

| Record name | 5-(2-Iodophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73096-40-9 | |

| Record name | 5-(2-Iodophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Iodophenyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Supramolecular Assemblies of 5 2 Iodophenyl 1h Tetrazole

Tetrazoles as Ligands in Coordination Chemistry

Tetrazole and its derivatives are highly valued in coordination chemistry for their ability to form stable complexes with a wide range of metal ions. arkat-usa.orgthieme-connect.com Their utility stems from the multiple nitrogen atoms within the five-membered ring, which can act as donor sites for metal coordination. nih.govmdpi.com This multi-functionality allows for the creation of diverse and complex architectures, from simple mononuclear complexes to intricate coordination polymers. researchgate.netresearchgate.net

N-Donor Properties of Tetrazole Rings

The tetrazole ring, as featured in 5-(2-Iodophenyl)-1H-tetrazole, possesses four nitrogen atoms, each with a lone pair of electrons, making it an excellent N-donor ligand. nih.govalfa-chemistry.com The specific nitrogen atoms involved in coordination depend on factors such as the substituent at the C5 position, the tautomeric form of the tetrazole (1H or 2H), and the nature of the metal ion. arkat-usa.orgnih.gov The deprotonated tetrazolate anion is a particularly effective ligand, readily coordinating to metal centers. arkat-usa.org The coordination can occur through a single nitrogen atom (monodentate), or multiple nitrogen atoms, leading to more complex structures. youtube.comlibretexts.org For instance, different nitrogen atoms (N1, N2, N3, N4) of the tetrazolyl group can coordinate to metal atoms, leading to the formation of polymeric structures. arkat-usa.org

Bridging Abilities of Tetrazole Ligands

A key feature of tetrazole ligands in coordination chemistry is their capacity to act as bridging units between two or more metal centers. nih.govresearchgate.net This bridging ability is fundamental to the construction of polynuclear complexes and extended networks like coordination polymers and MOFs. researchgate.netacs.org The tetrazole ring can bridge metal ions in various modes, for example, using the N1 and N2 atoms, or the N2 and N3 atoms, or the N1 and N4 atoms. nih.govresearchgate.net This versatility allows for the formation of structures with different dimensionalities, from one-dimensional chains to three-dimensional frameworks. acs.orgrsc.org The specific bridging mode adopted is influenced by the steric and electronic properties of the ligand, the coordination preference of the metal ion, and the reaction conditions. uni-muenchen.de

| Common Tetrazole Bridging Modes | Description | Resulting Structure Example |

| μ₂-N1,N2 | The N1 and N2 atoms of the tetrazole ring bridge two different metal centers. | Dinuclear complexes, 1D chains |

| μ₂-N2,N3 | The N2 and N3 atoms of the tetrazole ring bridge two different metal centers. researchgate.net | Dinuclear complexes researchgate.net |

| μ₂-N1,N4 | The N1 and N4 atoms of the tetrazole ring bridge two different metal centers. | Coordination polymers |

| μ₃-N1,N2,N4 | Three nitrogen atoms from a single tetrazole ring coordinate to three different metal centers. | 2D layers or 3D frameworks |

Flexibility and Binding Modes of Tetrazole Ligands

Tetrazole ligands exhibit remarkable flexibility in their coordination behavior, adopting numerous binding modes. nih.govrsc.org Beyond simple monodentate coordination and the various bridging modes, tetrazoles can also participate in chelation, particularly when additional donor groups are present in the substituent. libretexts.org The coordination number and geometry of the resulting metal complex are influenced by the number of coordinating tetrazole ligands and their specific binding modes. nih.gov The interplay between the ligand's inherent properties and external factors like solvent and temperature allows for the targeted synthesis of coordination compounds with desired structural features. rsc.orgfherreralab.com This adaptability makes tetrazoles, including this compound, powerful tools for crystal engineering and the design of functional materials. researchgate.net

Metal-Organic Frameworks (MOFs) Incorporating Tetrazole Ligands

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Tetrazole-based ligands have gained prominence in MOF synthesis due to their strong metal-binding affinity, ability to form robust frameworks, and the nitrogen-rich nature they impart to the resulting materials. researchgate.netacs.org

Design Principles for Tetrazole-Based MOFs

The design of tetrazole-based MOFs follows the principles of reticular chemistry, where the final topology of the framework is directed by the geometry of the metal-containing secondary building units (SBUs) and the organic linkers. rsc.org Tetrazolate linkers are particularly effective due to their rigidity and well-defined coordination vectors. The choice of metal ion is crucial, as its preferred coordination geometry (e.g., tetrahedral, octahedral) will dictate the connectivity of the network. nih.govrsc.org Furthermore, reaction parameters such as pH, temperature, and solvent can influence the in-situ formation of the tetrazole ligand or control which coordination modes are favored, thereby guiding the self-assembly process toward a specific MOF structure. nih.govfherreralab.com The presence of multiple N-donor sites on the tetrazole ring allows for the construction of MOFs with high connectivity and structural stability. acs.org

Structural Diversity and Topologies of MOFs with Tetrazole Ligands

The use of tetrazole ligands has led to a vast structural diversity in MOFs, with numerous network topologies being reported. rsc.orgacs.org The ability of tetrazoles to act as multitopic linkers facilitates the formation of complex, high-dimensional frameworks, including 2D layers and 3D intersecting channel systems. nih.govnih.gov The combination of tetrazole's varied coordination modes with different metal SBUs allows for fine-tuning of pore size, shape, and surface chemistry. rsc.orgnih.gov This structural tunability is key to tailoring MOF properties for specific applications such as gas storage and separation, where the nitrogen-rich pores of tetrazole-based MOFs can offer selective adsorption of molecules like CO2. rsc.orgacs.org

| MOF Topology | Metal SBU Example | Tetrazole Ligand Connectivity | Reference |

| pts | Dinuclear paddlewheel | 4-connected | nih.gov |

| hcb | Single metal ion | 3-connected | nih.gov |

| dia | Tetrahedral cluster | 4-connected | rsc.org |

The structural possibilities offered by ligands like this compound continue to expand the library of known MOFs, paving the way for new materials with enhanced functionalities. nih.govnih.gov

Influence of pH and Other Synthetic Parameters on MOF Assembly

The assembly of Metal-Organic Frameworks (MOFs) is a complex process governed by numerous synthetic parameters, with pH being one of the most critical factors, particularly for tetrazole-based ligands. nih.gov The pH of the reaction mixture can dictate the final topology and dimensionality of the resulting framework by influencing both the ligand's coordination mode and the nature of the metal species in solution. nih.govnih.gov

In the context of tetrazole-based MOFs, pH control is a robust and economical method to manipulate the self-assembly process. nih.gov For instance, in the synthesis of zinc-based MOFs with a pyridyl-tetrazolate ligand, varying the initial pH leads to distinct structural outcomes. Acidic conditions (e.g., pH ≈ 4) tend to yield high-quality, noncentrosymmetric three-dimensional (3D) MOF crystals. nih.govfherreralab.com In this pH range, the availability of solvated Zn²⁺ ions, which are strong Lewis acids, favors both the in situ formation of the tetrazole ligand and the assembly of the 3D framework. fherreralab.com As the pH moves towards neutral (pH 6.0–7.0), mixed phases, including the 3D MOF and zinc-aqua complexes, may form. nih.govfherreralab.com

Conversely, alkaline environments (pH > 7.0) strongly favor the assembly of two-dimensional (2D) MOF structures. nih.govnih.gov In this range, the increased concentration of hydroxide (B78521) ions leads to the formation of different hydroxo-zinc species in solution, which in turn direct the assembly towards layered architectures. nih.gov The morphology of these 2D crystals, such as the length of microrods, can also be tuned by adjusting the pH within the alkaline range. nih.govresearchgate.net However, strongly basic conditions (pH > 12) can prevent MOF formation altogether, leading instead to the precipitation of metal oxides like ZnO. nih.govfherreralab.com

Other synthetic parameters such as reaction time, temperature, and the metal-to-ligand molar ratio are also crucial in directing the outcome of MOF synthesis. nih.gov The choice of solvent can also play a role, as its polarity can affect the solubility of reactants and the stability of intermediates. For tetrazole synthesis, solvents like dimethylformamide (DMF) are often employed. scielo.org.zamdpi.com The interplay of these factors determines the final crystalline product.

Table 1: Effect of Initial Reaction pH on Zinc-Tetrazole MOF Formation

| Initial pH Range | Predominant Crystalline Product(s) | Framework Dimensionality | Crystal Morphology |

|---|---|---|---|

| Acidic (≈ 4.0) | Zn(3-ptz)₂ | 3D | Tetrahedral |

| Neutral (≈ 6.0-7.0) | Zn(3-ptz)₂ and [Zn(H₂O)₄(3-ptz)₂]·4H₂O | 3D / 0D Complex | Mixed phases |

| Alkaline (≈ 7.5-11.0) | Zn(OH)(3-ptz) | 2D | Microrods |

| Strongly Basic (> 12.0) | ZnO | N/A (Metal Oxide) | Nanostructures |

Data derived from studies on the 5-(3-pyridyl)tetrazolate (3-ptz) system. nih.govfherreralab.com

Role of this compound as a Potential Ligand in MOF Synthesis

This compound is a bifunctional ligand that holds significant promise for the design and synthesis of novel MOFs. Its structure combines a tetrazole ring, a known versatile coordinating group in MOF chemistry, with a sterically demanding and electronically influential 2-iodophenyl substituent. mdpi.comrsc.org This combination allows for the exploration of complex coordination geometries and the introduction of specific non-covalent interactions, such as halogen bonding, to direct the supramolecular architecture of the framework. The tetrazole moiety offers multiple nitrogen atoms for coordination, enabling various bridging modes that can lead to diverse network topologies. nih.govrsc.org

The coordination of a ligand to a metal center is profoundly influenced by the steric and electronic properties of its substituents. nih.gov In this compound, the 2-iodophenyl group imparts distinct characteristics that can be leveraged in MOF design.

Electronic Effects: The electronic nature of the 2-iodophenyl group modifies the ligand's properties as a metal binder. Aromatic isothiocyanates with an iodine substituent have been studied for their electronic structure, revealing the influence of the iodine atom and the functional group on the molecule's ionization potentials. researchgate.net Both the iodine atom and the phenyl ring are generally considered electron-withdrawing groups, which can decrease the electron density on the coordinating nitrogen atoms of the tetrazole ring. This modulation of the ligand's electron-donating ability affects the strength and nature of the metal-ligand bond. nih.gov Studies on other systems have shown that ligands with electron-donating groups tend to exhibit higher binding affinity towards certain metal ions compared to those with electron-withdrawing groups. nih.govnih.gov Therefore, the 2-iodophenyl group's electronic pull could influence the stability and reactivity of the resulting MOF.

A key feature of this compound is its capacity for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom (like iodine) acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a lone pair on a nitrogen or oxygen atom. mdpi.comdiva-portal.org This interaction is directional and can be comparable in strength to hydrogen bonds, making it a powerful tool in crystal engineering and the design of supramolecular assemblies, including MOFs. unt.edu

The iodine atom in the 2-iodophenyl group is a particularly effective halogen bond donor. In a MOF architecture, this iodine can form directional bonds with Lewis basic sites on adjacent ligands, solvent molecules, or counter-ions. diva-portal.orgrsc.org These interactions can serve as a secondary directing force, complementing the primary coordination bonds to control the assembly of the framework and stabilize the final structure. nih.gov The incorporation of halogen bonding has been shown to enhance the catalytic performance and stability of MOFs. unt.edursc.org For example, halogen bonds can create specific binding pockets within the MOF pores, facilitating selective guest adsorption or catalysis. unt.edu

Table 2: Comparison of Halogen and Hydrogen Bonds

| Feature | Halogen Bond (X-B) | Hydrogen Bond (H-B) |

|---|---|---|

| Donor | Electrophilic region on a halogen atom (e.g., Iodine) | Electronegative atom bonded to Hydrogen (e.g., N-H) |

| Acceptor | Lewis base (e.g., N, O, π-system) | Lewis base (e.g., N, O, halide) |

| Directionality | Highly directional (approx. 180° angle) | Highly directional |

| Nature | Primarily electrostatic and charge transfer | Primarily electrostatic |

| Role in MOFs | Structural direction, stabilization, creation of binding sites | Structural direction, stabilization, proton conductivity |

Supramolecular Chemistry of Tetrazole Derivatives

The supramolecular chemistry of tetrazole derivatives is rich and varied, driven by a range of non-covalent interactions that dictate their assembly into higher-order structures. nih.gov 5-substituted-1H-tetrazoles are particularly adept at forming such assemblies because they can act as both donors and acceptors for hydrogen bonds and participate in other stabilizing interactions. nih.gov These non-covalent forces, including hydrogen bonding and π-stacking, are fundamental to the fields of crystal engineering and materials science, allowing for the construction of predictable and functional supramolecular architectures. nih.gov

Hydrogen Bonding Interactions in Tetrazole-Containing Systems

Hydrogen bonding is a dominant force in the crystal structures of tetrazole-containing compounds. nih.gov The 1H-tetrazole ring is an excellent participant in hydrogen bonding, a characteristic that underpins its use as a bioisostere for the carboxylic acid group. researchgate.netnih.gov The ring possesses a protonated nitrogen atom (N-H), which serves as a hydrogen bond donor. nih.govnih.gov Additionally, the three sp²-hybridized nitrogen atoms in the ring have lone pairs of electrons and act as effective hydrogen bond acceptors. researchgate.netnih.gov

This dual functionality allows tetrazoles to form extensive and robust hydrogen-bonding networks. nih.gov Cambridge Structural Database (CSD) analyses show that the majority of hydrogen-bonding interactions with O-H or N-H groups occur with the sp² nitrogens of the tetrazole ring. nih.govacs.org These interactions are crucial in assembling molecules into one-, two-, or three-dimensional supramolecular networks. nih.gov In the presence of metal ions and counter-ions like chloride, tetrazole ligands can participate in complex hydrogen-bonding arrangements, such as trifurcated systems, which further stabilize the crystal lattice. nih.gov The strength and geometry of these hydrogen bonds are very similar to those formed by carboxylic acids, though the H-bond environment around the tetrazole ring extends slightly further from the core of the molecule. nih.gov

Table 3: Hydrogen Bonding Capabilities of the 1H-Tetrazole Ring

| Site on Tetrazole Ring | Role in Hydrogen Bonding | Common Interacting Partners |

|---|---|---|

| N-H group | Donor | Carbonyl oxygen, water, sp² nitrogen atoms |

π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, π-stacking is another significant non-covalent interaction that governs the assembly of tetrazole derivatives. nih.govnih.gov Both the aromatic tetrazole ring and any appended aryl groups, such as the 2-iodophenyl group, can participate in π-π interactions. nih.gov These interactions arise from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings.

Other weak interactions, such as C-H···π interactions, also play a role in stabilizing these assemblies. nih.gov In these interactions, a C-H bond acts as a weak acid, donating its proton towards the electron-rich π-system of a nearby aromatic ring. The collective effect of these varied non-covalent forces—hydrogen bonding, π-stacking, and C-H···π interactions—allows for the precise and controllable self-assembly of tetrazole-based molecules into complex and functional supramolecular frameworks. nih.gov

Formation of Supramolecular Synthons and Architectures

Supramolecular synthons are robust and predictable non-covalent interactions that act as the "glue" in crystal engineering, guiding the assembly of molecules into well-defined architectures. In the case of this compound, two primary synthons are anticipated to dominate its self-assembly: the N-H···N hydrogen bond and the C-I···N halogen bond.

The tetrazole ring itself is a powerful hydrogen-bonding motif. The acidic proton on one nitrogen atom (N-H) readily interacts with the basic nitrogen atoms on an adjacent molecule, leading to the formation of strong N-H···N hydrogen bonds. This interaction is a common feature in the crystal structures of many 5-substituted-1H-tetrazoles, often resulting in the formation of centrosymmetric dimers or extended one-dimensional chains. nih.gov These chains can then further assemble into higher-order structures through weaker interactions.

The presence of the iodine atom at the ortho position of the phenyl ring introduces the capacity for halogen bonding. The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-I covalent bond. This electrophilic region can interact favorably with nucleophilic sites, such as the nitrogen atoms of the tetrazole ring. This C-I···N halogen bond is a highly directional and specific interaction that can effectively compete with or complement the hydrogen bonding, leading to the formation of more complex two- or three-dimensional supramolecular networks. The interplay between the strong, directional hydrogen bonds and the equally directional, though typically weaker, halogen bonds dictates the final supramolecular architecture.

Investigating the Supramolecular Behavior of this compound

To fully comprehend the supramolecular behavior of this compound, a detailed analysis of its crystal packing and the specific intermolecular interactions at play is necessary. While specific crystallographic data for this exact compound is not publicly available, we can infer its likely behavior by examining the crystal structures of analogous compounds.

The crystal packing of this compound is expected to be a dense arrangement driven by the optimization of multiple intermolecular interactions. The primary interactions governing this packing will be the aforementioned N-H···N hydrogen bonds and C-I···N halogen bonds.

Based on studies of similar 5-phenyl-1H-tetrazoles, the N-H···N hydrogen bonds are likely to form catemeric chains where molecules are linked head-to-tail. The geometric parameters of these bonds in related structures provide a benchmark for what can be expected.

Table 1: Typical N-H···N Hydrogen Bond Parameters in Phenyl-Tetrazole Derivatives

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|---|

| N-H | N | ~ 0.86 | ~ 2.0-2.2 | ~ 2.8-3.0 | ~ 160-180 |

Note: Data is based on analogous compounds and represents expected values.

The iodine atom at the ortho position is not merely a bulky substituent; it is a key player in directing the supramolecular assembly through halogen bonding. The directionality and strength of the C-I···N halogen bond provide a powerful tool for supramolecular recognition, allowing for the programmed assembly of molecules.

The strength of the halogen bond is influenced by the electron-withdrawing nature of the phenyl ring and the nucleophilicity of the acceptor nitrogen atom. In 5-iodo-1-arylpyrazoles, a related class of compounds, C-I···N and C-I···O halogen bonds have been observed to be crucial in defining the crystal packing. mdpi.com The geometric parameters of these interactions are highly dependent on the electronic environment.

Table 2: Expected C-I···N Halogen Bond Parameters for this compound

| Donor (D) | Acceptor (A) | C-I (Å) | I···A (Å) | C···A (Å) | ∠C-I···A (°) |

|---|---|---|---|---|---|

| C-I | N | ~ 2.10 | ~ 2.8-3.1 | ~ 4.9-5.2 | ~ 165-175 |

Note: Data is based on analogous compounds, such as iodinated pyrazoles, and represents expected values.

Catalytic Applications and Redox Chemistry Involving 5 2 Iodophenyl 1h Tetrazole

Organic Iodine Compounds in Catalysis

Organic iodine compounds, particularly those where iodine is in a higher oxidation state (+3 or +5), have become powerful tools in modern organic synthesis. wikipedia.org These hypervalent iodine compounds exhibit reactivity similar to transition metals, serving as effective catalysts and reagents for a wide array of oxidative transformations. rsc.orgdiva-portal.org Their ability to facilitate the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and other bonds makes them invaluable in constructing complex organic molecules. diva-portal.orgresearchgate.net Unlike many heavy metal reagents, organic iodine compounds are noted for their low toxicity, stability, and relatively low cost, positioning them as environmentally benign alternatives. nsf.govresearchgate.net

The catalytic utility of these compounds often involves an in situ generation of the active hypervalent iodine species from a simple iodoarene precursor. rsc.org This is typically achieved using a stoichiometric terminal oxidant, such as meta-chloroperoxybenzoic acid (mCPBA) or Oxone®. rsc.orgnsf.gov The iodoarene precatalyst is oxidized to a hypervalent state, performs the desired chemical transformation, and is then reduced back to its original iodinated form, thus completing the catalytic cycle. rsc.org This catalytic approach significantly improves the atom economy and sustainability of processes that would otherwise require stoichiometric amounts of hypervalent iodine reagents. nih.gov

Hypervalent Iodine Catalysis in Organic Transformations

Hypervalent iodine compounds, often referred to as λ³- and λ⁵-iodanes, are characterized by an iodine atom with a formal electron count in its valence shell exceeding the standard octet. wikipedia.org This electronic structure imparts strong oxidizing and electrophilic properties, making them highly effective in mediating a diverse range of organic reactions. wikipedia.orgfrontiersin.org Hypervalent iodine(III) and iodine(V) species are the most common and have been extensively used as catalysts for various transformations, including the oxidation of alcohols and phenols, C-H functionalization, and oxidative coupling reactions. rsc.orgnsf.gov

The catalytic cycle typically begins with the oxidation of an iodoarene precatalyst by a terminal oxidant to generate the active iodine(III) or iodine(V) species. rsc.org This active catalyst then interacts with the substrate to promote the desired transformation, such as the formation of a new bond, before being reduced back to the initial iodoarene. rsc.org This process allows a small amount of the iodine compound to facilitate a large number of turnovers, which is a key principle of catalysis. rsc.orgnih.gov

Hypervalent iodine catalysis is particularly prominent in oxidative functionalization and coupling reactions, which are fundamental processes for building molecular complexity. rsc.orgfrontiersin.org These reactions involve the direct transformation of C-H bonds into new carbon-carbon and carbon-heteroatom bonds, providing a more efficient alternative to traditional cross-coupling methods that often require pre-functionalized starting materials. frontiersin.org Hypervalent iodine reagents can act as both the oxidant to facilitate the reaction and as a source for transferring functional groups. frontiersin.org

Common transformations catalyzed by hypervalent iodine species include C-H amination, where a C-H bond is converted to a C-N bond, and the oxidation of alcohols to aldehydes, ketones, or carboxylic acids. rsc.orgacs.org They are also instrumental in oxidative phenol (B47542) coupling reactions, which are crucial for the synthesis of biaryl compounds. thieme-connect.com The versatility of these catalysts allows for both intramolecular and intermolecular reactions, leading to the synthesis of a wide variety of heterocyclic and spirocyclic structures. rsc.org

| Transformation Type | Precatalyst/Catalyst | Oxidant | Reaction Description | Reference |

|---|---|---|---|---|

| Intermolecular C-H Amination | Iodobenzene | Peracetic acid | Amination of electron-rich arenes with 3-aminopyridine (B143674) derivatives. | rsc.org |

| Intramolecular C-H Amination | 2-Iodobiphenyl | mCPBA | Synthesis of γ-lactams from N-methoxy benzamides. | rsc.org |

| Oxidation of Alcohols | 2-Iodoxybenzenesulfonic acid (generated in situ) | Oxone® | Selective oxidation of primary and secondary alcohols to aldehydes and ketones. | organic-chemistry.org |

| Phenol-Arene Cross-Coupling | Iodoarene A | Oxone® | Oxidative cross-coupling of phenols with electron-rich arenes. | thieme-connect.com |

| Hofmann Rearrangement | Iodobenzene | Oxone® | Conversion of carboxamides to carbamates. | organic-chemistry.org |

A significant advancement in hypervalent iodine chemistry is the development of chiral catalysts for asymmetric synthesis. rsc.orgacs.org These catalysts are designed with a chiral scaffold attached to the iodoarene core, which allows for the transfer of chirality during a chemical reaction, leading to the preferential formation of one enantiomer over the other. acs.org This is crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Chiral hypervalent iodine catalysts have been successfully employed in a variety of enantioselective transformations, including oxidative dearomatization of phenols, spirolactonizations, and oxyaminations of alkenes. rsc.orgnih.gov The design of the chiral ligand is critical for achieving high levels of stereoselectivity. rsc.org Researchers have developed a range of chiral iodoarene precatalysts, including those based on C2-symmetric backbones, lactate (B86563) derivatives, and biaryl systems, to control the stereochemical outcome of reactions. rsc.org The active chiral iodine(III) or (V) species is generated in situ from these precatalysts using a terminal oxidant, in a similar fashion to their achiral counterparts. rsc.org

| Reaction Type | Chiral Precatalyst | Key Feature | Achieved Stereoselectivity (ee) | Reference |

|---|---|---|---|---|

| Enantioselective Oxyamination | C₂-symmetric iodoarene | Regiodivergent intermolecular oxyamination of styrene. | up to 86% ee | rsc.org |

| Enantioselective Spirolactonization | Triazole-based chiral iodoarene | Spirolactonization of 4-substituted 1-naphthols. | <72% ee | rsc.org |

| Olefin Aminooxygenation | Chiral hypervalent iodine catalyst | Asymmetric intermolecular aminooxygenation. | 93:7 e.r. | nih.gov |

| Asymmetric Dioxytosylation | Lactate-derived iodoarenes | Dioxytosylation of styrene. | up to 53% ee | acs.org |

Green Chemistry Aspects of Iodine Catalysis

Iodine catalysis aligns well with the principles of green chemistry, offering an environmentally sustainable alternative to many transition metal-catalyzed processes. researchgate.netresearchgate.net One of the primary advantages is the low toxicity and natural abundance of iodine compared to heavy metals like palladium, lead, or mercury. researchgate.netnsf.govnih.gov This reduces the environmental impact and potential health hazards associated with chemical synthesis.

The use of iodoarenes as recyclable catalysts, rather than stoichiometric reagents, greatly enhances the atom economy of reactions and minimizes waste generation. rsc.orgnih.gov The aryl iodide byproduct from the reaction can often be recovered and re-oxidized to regenerate the active hypervalent species, enabling a closed-loop catalytic process. nih.gov Furthermore, many iodine-catalyzed reactions can be performed under mild conditions and often utilize environmentally benign oxidants like molecular oxygen or hydrogen peroxide, with water being the only byproduct. mdpi.comrsc.org The development of polymer-supported or recyclable hypervalent iodine reagents further improves their sustainability by simplifying catalyst separation and reuse. nsf.govnih.gov These attributes make iodine catalysis an attractive and powerful strategy for developing more sustainable and efficient chemical manufacturing processes. researchgate.netresearchgate.net

Potential Catalytic Roles of 5-(2-Iodophenyl)-1H-tetrazole

While the broader field of iodoarene catalysis is well-established, the specific catalytic applications of this compound are less explored. However, based on the fundamental principles of hypervalent iodine chemistry, its structure suggests significant potential as a precatalyst. The molecule contains an iodophenyl group, which is the key functional moiety required for participation in hypervalent iodine catalysis.

The presence of the tetrazole ring, a nitrogen-rich heterocycle, connected to the iodophenyl group could influence the electronic properties, stability, and catalytic activity of the corresponding hypervalent iodine species. The tetrazole moiety may act as a coordinating ligand or exert specific electronic effects that could modulate the reactivity of the iodine center, potentially leading to unique catalytic selectivities compared to simpler iodoarenes like iodobenzene.

Exploration of the Iodophenyl Moiety as a Precursor for Hypervalent Iodine Species

The iodophenyl moiety of this compound is the critical component that allows it to function as a precursor for catalytically active hypervalent iodine species. nih.gov The general mechanism for activating such an iodoarene involves oxidation of the iodine(I) atom to a higher oxidation state, typically iodine(III) or iodine(V). wikipedia.orgnih.gov

This transformation is accomplished using a strong oxidizing agent. nih.gov For instance, reacting this compound with an oxidant like peracetic acid could yield the corresponding iodine(III) diacetate derivative. nih.gov Similarly, other terminal oxidants such as mCPBA or Oxone® could be used to generate the active hypervalent iodine species in situ within a catalytic cycle. nsf.govnih.gov Once formed, this hypervalent species, for example, [5-(2-(diacetoxyiodo)phenyl)-1H-tetrazole], could then participate in the oxidative transformations discussed previously, such as C-H functionalization or the oxidation of alcohols. After transferring its oxidizing potential or a ligand to the substrate, the iodine center is reduced back to iodine(I), regenerating the starting this compound, which can then re-enter the catalytic cycle. This positions the iodophenyl group as a recyclable catalytic core, embodying the key principle of hypervalent iodine catalysis. nih.govnih.gov

Investigation of Tetrazole Nitrogen Atoms in Ligand-Assisted Catalysis

The tetrazole ring in this compound possesses four nitrogen atoms, each with a lone pair of electrons, making it a potent coordinating agent for metal ions. The specific nitrogen atoms involved in coordination can influence the geometry and electronic properties of the resulting metal complex, thereby tuning its catalytic activity. The coordination chemistry of tetrazole-based ligands is rich and varied, with several coordination modes having been identified. These include monodentate, bidentate, and bridging coordination, involving one or more nitrogen atoms of the tetrazole ring.

In the context of ligand-assisted catalysis, the nitrogen atoms of the tetrazole ring in this compound can play several crucial roles:

Sigma Donation: The lone pair of electrons on the nitrogen atoms can be donated to a metal center, forming a stable metal-ligand bond. The strength of this bond and the electron-donating capacity can be influenced by the substituents on the tetrazole and phenyl rings.

Pi-Accepting/Donating Interactions: The π-system of the aromatic tetrazole ring can engage in back-bonding with the metal center, which can stabilize the complex and influence the reactivity of the metal.

Steric Influence: The orientation of the tetrazole ring and the bulky iodophenyl group can create a specific steric environment around the metal center, which can lead to selectivity in catalytic reactions.

The specific involvement of each of the four nitrogen atoms in catalysis would depend on the reaction mechanism and the nature of the metal center. Detailed mechanistic studies, including spectroscopic and computational analyses, would be necessary to elucidate the precise role of each nitrogen atom in a given catalytic cycle.

Design of Immobilized or Supported Catalytic Systems Based on this compound (e.g., MOF-supported catalysts)

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving their stability, reusability, and ease of separation from the reaction mixture. The bifunctional nature of this compound, with its coordinating tetrazole ring and a reactive iodophenyl group, makes it an excellent candidate for incorporation into supported catalytic systems, including Metal-Organic Frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The use of tetrazole-based ligands in the synthesis of MOFs has gained significant attention due to the strong coordinating ability of the tetrazole ring and the potential for creating robust frameworks with interesting properties. rsc.orgnih.govresearchgate.netnih.gov The design of MOFs using this compound as a linker could lead to materials with tailored catalytic activities. The tetrazole moiety would serve as the primary coordination site for building the framework, while the iodophenyl group could be further functionalized or participate directly in catalytic reactions.

The high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces of such MOFs could be advantageous for applications like selective CO2 adsorption. rsc.org Furthermore, the inherent porosity of MOFs would allow for the diffusion of substrates and products, while the well-defined active sites could lead to high selectivity.

Beyond MOFs, this compound could be immobilized on other solid supports such as silica (B1680970), magnetic nanoparticles, or polymers. nih.govnanomaterchem.comscielo.org.zachemistryresearches.irresearchgate.netresearchgate.netresearchgate.net For example, the tetrazole ring could be used to anchor the molecule to a support that has been pre-functionalized with metal ions. Alternatively, the iodophenyl group could undergo reactions, such as cross-coupling, to covalently attach the molecule to a functionalized support.

The development of such immobilized catalysts based on this compound would be a significant step towards practical and sustainable catalytic processes.

Redox Behavior of the Iodophenyl Group in this compound

The presence of an iodine atom on the phenyl ring of this compound introduces a redox-active center into the molecule. The iodine atom can exist in various oxidation states, making this compound a potential participant in a range of redox reactions and electron transfer processes.

Electrochemical Studies and Oxidation States of Iodine

Organoiodine compounds are known to exhibit a rich redox chemistry, with iodine accessible in multiple oxidation states, most commonly -1, +1, +3, and +5. wikipedia.orgwikipedia.orgen-academic.comprinceton.edu In this compound, the iodine atom is formally in the +1 oxidation state. However, it can be oxidized to higher oxidation states, leading to the formation of hypervalent iodine compounds.

For instance, the oxidation of this compound can lead to the formation of iodine(III) species. chemrxiv.org These hypervalent iodine compounds are powerful oxidizing agents and have found widespread use in organic synthesis. diva-portal.orgnih.gov The electrochemical properties of this compound and its derivatives can be investigated using techniques such as cyclic voltammetry. Such studies would provide valuable information about the redox potentials associated with the I(I)/I(III) and other potential redox couples.

The accessible oxidation states of iodine in this molecule are summarized in the table below:

| Oxidation State | Description |

| +1 | The native state of iodine in this compound. |

| +3 | Accessible through oxidation, forming hypervalent iodine(III) compounds. These species are potent oxidizing agents. |

| +5 | Potentially accessible through further oxidation, forming hypervalent iodine(V) compounds, which are even stronger oxidizing agents. |

The ability of the iodine atom in this compound to cycle between different oxidation states is a key feature that underpins its potential role in redox catalysis.

Role in Electron Transfer Processes

The redox activity of the iodophenyl group suggests that this compound can participate in electron transfer processes. Electron transfer is a fundamental step in many chemical and biological reactions. In the context of this molecule, the iodophenyl moiety can act as either an electron acceptor or an electron donor, depending on the reaction conditions and the nature of the other reactants.

The formation of hypervalent iodine species from this compound involves the removal of electrons from the iodine atom, highlighting its ability to act as an electron donor in the initial oxidation step. Conversely, the resulting hypervalent iodine compounds are strong electrophiles and oxidizing agents, readily accepting electrons from other species. princeton.edu

Recent research has also pointed to the involvement of iodanyl radicals (I(II) species) in catalytic cycles, which proceeds through a multi-site proton-coupled electron transfer (MS-PCET) mechanism. chemrxiv.org This suggests that the iodine center in this compound could potentially mediate electron transfer through radical pathways.

Furthermore, studies on the photo-induced electron transfer in dissociating iodomethane (B122720) molecules have provided insights into intramolecular charge transfer processes involving iodine. nih.gov While the system is different, it underscores the fundamental ability of organoiodine compounds to facilitate electron transfer over significant distances. The interplay between the electron-rich tetrazole ring and the redox-active iodophenyl group in this compound could lead to interesting and potentially useful electron transfer properties.

Computational and Theoretical Studies of 5 2 Iodophenyl 1h Tetrazole

Quantum-Chemical Calculations on Tetrazole Systems

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular properties of tetrazole systems. These calculations can elucidate the electronic distribution, orbital energies, and potential for intermolecular interactions, which are crucial for understanding the compound's behavior in various environments.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

For a molecule like 5-(2-Iodophenyl)-1H-tetrazole, the MEP analysis would likely reveal several key features. The tetrazole ring, with its four nitrogen atoms, is expected to be an area of negative electrostatic potential (depicted as red or yellow regions in an MEP map). This is due to the high electronegativity of the nitrogen atoms and the presence of lone pairs of electrons. These regions would be susceptible to electrophilic attack.

Conversely, the hydrogen atom attached to the tetrazole ring (N-H) would exhibit a positive electrostatic potential (blue regions), making it a potential site for nucleophilic interaction and hydrogen bonding. The iodophenyl ring would present a more complex picture. The iodine atom, being a halogen, can exhibit a phenomenon known as a "sigma-hole" arxiv.org. This is a region of positive electrostatic potential on the outermost portion of the halogen atom, along the extension of the C-I bond, making it capable of forming halogen bonds with nucleophiles. The phenyl ring itself will have regions of negative potential above and below the plane of the ring due to the π-electron cloud.

In a study on the related compound, 5-(4-chlorophenyl)-1H-tetrazole, MEP analysis using the B3LYP/6-311++G(d,p) level of theory identified the nitrogen atoms of the tetrazole ring as the most negative regions, indicating them as likely sites for electrophilic attack. The hydrogen atoms of the phenyl ring and the N-H group of the tetrazole ring were identified as the regions of positive potential researchgate.net. A similar distribution of electrostatic potential would be anticipated for this compound.

Table 1: Predicted Regions of Molecular Electrostatic Potential (MEP) for this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Tetrazole Ring (Nitrogen Atoms) | Negative | Susceptible to Electrophilic Attack |

| Tetrazole Ring (N-H Hydrogen) | Positive | Site for Nucleophilic Interaction / Hydrogen Bonding |

| Iodine Atom (Sigma-hole) | Positive | Site for Halogen Bonding |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the tetrazole ring and the iodophenyl group. The LUMO, on the other hand, would be expected to be distributed over the π-conjugated system, providing a pathway for accepting electrons.

In the computational study of 5-(4-chlorophenyl)-1H-tetrazole, the HOMO-LUMO energy gap was calculated to be 4.8275 eV researchgate.net. This relatively large energy gap suggests that the molecule is chemically stable. The HOMO was found to be localized mainly on the phenyl ring and the tetrazole ring, while the LUMO was distributed over the entire molecule researchgate.net. For this compound, one might expect a slightly smaller HOMO-LUMO gap compared to its chloro-analogue, as iodine is less electronegative than chlorine, which could lead to a higher energy HOMO.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for 5-(4-chlorophenyl)-1H-tetrazole researchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | 4.8275 eV |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Electrophilicity Index (ω) | - |

| Dipole Moment | - |

(Specific values for HOMO, LUMO, and other parameters were not explicitly provided in the cited abstract)

Energy frameworks are a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis helps in understanding the packing of molecules in the solid state and the dominant forces that stabilize the crystal structure. The total interaction energy is typically decomposed into its electrostatic, polarization, dispersion, and repulsion components.

For this compound, the supramolecular structure is expected to be governed by a combination of hydrogen bonds and halogen bonds. The N-H group of the tetrazole ring can act as a hydrogen bond donor to the nitrogen atoms of neighboring tetrazole rings, forming robust synthons. Furthermore, the iodine atom, through its sigma-hole, can participate in halogen bonding with electron-rich atoms, such as the nitrogen atoms of the tetrazole ring.

The visualization of energy frameworks would likely show these interactions as the dominant stabilizing forces, represented by cylindrical shapes connecting interacting molecules, with the size of the cylinder proportional to the strength of the interaction. This analysis provides a clear picture of the supramolecular architecture and the relative importance of different non-covalent interactions in the crystal packing researchgate.net.

Charge Density Studies of Tetrazole Derivatives

Charge density studies, both experimental (from high-resolution X-ray diffraction) and theoretical, provide a detailed picture of the electron distribution in a molecule and the nature of chemical bonds and intermolecular interactions.

A comparison between the experimentally determined charge density and the theoretically calculated charge density is crucial for validating the computational models and gaining a deeper understanding of the electronic structure. The experimental charge density is obtained by refining a multipole model against high-resolution X-ray diffraction data collected at low temperatures to minimize thermal vibrations xray.cz.

For tetrazole derivatives, such studies can precisely map the electron density in the covalent bonds and the lone pair regions of the nitrogen atoms. The topological analysis of the electron density, using Quantum Theory of Atoms in Molecules (QTAIM), allows for the characterization of bond critical points and the quantification of the nature of chemical bonds (covalent vs. ionic character).

While a specific charge density study for this compound is not available, a study on the parent tetrazole molecule has been performed. This work highlighted the importance of comparing experimental and theoretical electronic structures xray.cz. Such a comparative study on this compound would be invaluable in understanding the influence of the iodophenyl substituent on the electronic properties of the tetrazole ring and in characterizing the nature of the C-I halogen bond.

Advanced Computational Modeling for this compound

Beyond the standard DFT calculations, advanced computational models can be employed to investigate more complex phenomena related to this compound. These can include:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule in different environments, such as in solution or in a biological system. MD simulations can provide insights into conformational changes and the stability of intermolecular interactions over time.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: This method can be applied to the calculated wave function to analyze the topology of the electron density. It provides a rigorous definition of atoms in molecules, chemical bonds, and the nature of intermolecular interactions, including hydrogen and halogen bonds.

Non-Covalent Interaction (NCI) Plots: This visualization tool helps to identify and characterize non-covalent interactions in real space, based on the electron density and its derivatives. It can distinguish between attractive and repulsive interactions and visualize the spatial extent of these interactions.

The application of these advanced computational methods would provide a more complete and dynamic picture of the chemical and physical properties of this compound, complementing the static information obtained from standard quantum-chemical calculations.

Prediction of Reactivity and Stability Profiles

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For a related compound, 5-(4-chlorophenyl)-1H-tetrazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have provided the following parameters, which can serve as an estimate for the iodo-substituted analogue researchgate.net:

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -7.32 | Indicates the energy of the highest energy electrons available for reaction. |

| ELUMO | -1.45 | Represents the energy of the lowest energy orbital available to accept electrons. |

| Energy Gap (ΔE) | 5.87 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | 4.385 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.935 | Resistance to change in electron distribution. |

| Softness (S) | 0.341 | The reciprocal of hardness, indicating higher reactivity. |

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In a typical MEP map of a phenyltetrazole derivative, negative potential (red and yellow regions) is concentrated around the nitrogen atoms of the tetrazole ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is generally found around the hydrogen atoms, particularly the N-H proton of the tetrazole ring, making it a likely site for nucleophilic attack. researchgate.net The presence of the highly electronegative iodine atom in this compound would be expected to create a region of positive electrostatic potential (a σ-hole) on the iodine atom, making it a potential halogen bond donor. nih.gov

Simulation of Coordination and Supramolecular Interactions

The iodine substituent in this compound is expected to play a significant role in its supramolecular chemistry through the formation of halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a Lewis base (halogen bond acceptor). mdpi.com The strength of this interaction increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. nih.gov

Computational studies on analogous iodo-substituted heterocyclic compounds, such as 5-iodo-1-arylpyrazoles, have demonstrated the importance of halogen bonding in directing crystal packing. mdpi.com These studies often employ DFT calculations to analyze the strength and nature of these interactions. The interaction energy of a halogen bond can be calculated, and tools like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts. mdpi.com

For this compound, it is predicted that the iodine atom can form halogen bonds with various acceptors, including the nitrogen atoms of the tetrazole ring of neighboring molecules. The table below, based on data for similar iodo-aryl compounds, illustrates the typical geometric parameters of halogen bonds involving iodine. mdpi.com

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical C-I···Acceptor Angle (°) | Significance |

|---|---|---|---|

| I···N | ~3.0 - 3.5 | ~160 - 180 | Directs the assembly of molecules in the solid state. |

| I···O | ~3.0 - 3.4 | ~160 - 180 | Can be a significant interaction in the presence of oxygen-containing functional groups or solvents. |

| I···π | ~3.5 - 3.8 | Variable | Interaction with aromatic rings, contributing to crystal stability. |

Elucidation of Reaction Mechanisms in Catalytic Applications

While the direct catalytic applications of this compound have not been extensively reported, its structural features suggest its potential use as a ligand in coordination chemistry and catalysis. The tetrazole ring can coordinate to metal centers through its nitrogen atoms, and the iodophenyl group can also participate in interactions with a metal catalyst.

Computational chemistry is an indispensable tool for elucidating the mechanisms of catalytic reactions. For a hypothetical catalytic cycle involving a complex of this compound, DFT calculations could be employed to:

Model the catalyst-substrate interactions: Determine the geometry and binding energy of the substrate to the metal complex.

Locate transition states: Identify the energy barriers for each step of the reaction, which allows for the determination of the rate-determining step.

Characterize intermediates: Calculate the energies and structures of all intermediates along the reaction pathway.

For instance, in the synthesis of 5-substituted-1H-tetrazoles, various metal catalysts are employed. mdpi.comscielo.org.za Theoretical studies on these reactions can elucidate the role of the catalyst in activating the nitrile and the azide (B81097), and in facilitating the cycloaddition reaction. If this compound were to be used as a ligand, computational studies could predict how the electronic and steric properties of the ligand influence the activity and selectivity of the catalyst. The presence of the iodine atom could offer unique steric and electronic effects that could be fine-tuned for specific catalytic transformations.

Advanced Research Directions and Future Perspectives for 5 2 Iodophenyl 1h Tetrazole

Development of Novel Functional Materials

The dual functionality of 5-(2-iodophenyl)-1H-tetrazole makes it an attractive building block for the design and synthesis of novel functional materials with tailored properties. The nitrogen-rich tetrazole moiety offers coordination sites for metal ions and potential for hydrogen bonding, while the iodophenyl group provides a handle for further chemical modification and can influence the electronic and photophysical properties of the resulting materials.

Integration into Advanced Porous Materials for Gas Adsorption/Separation

The development of efficient and selective materials for gas adsorption and separation is a critical area of research driven by environmental and industrial needs, such as carbon capture and hydrogen storage. chemistryviews.org Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs) are promising classes of materials for these applications due to their high porosity and tunable structures. chemistryviews.orgrsc.org

The tetrazole group is a well-established functional moiety for enhancing CO2 affinity in porous materials. rsc.org The nitrogen atoms of the tetrazole ring can act as Lewis basic sites, interacting favorably with the quadrupole moment of CO2 molecules, leading to enhanced adsorption capacity and selectivity over other gases like N2 and CH4. rsc.orgnih.gov Research on tetrazole-based MOFs has demonstrated their potential for selective CO2 capture. rsc.org

While the direct integration of this compound into such materials has not been extensively reported, its structure offers intriguing possibilities. The tetrazole unit can serve as a linker to coordinate with metal centers in MOFs or be incorporated into the backbone of POPs. The presence of the iodine atom could further enhance gas separation performance through specific interactions with certain gas molecules. Future research could focus on synthesizing novel MOFs and POPs using this compound as a key building block and evaluating their performance in gas adsorption and separation applications.

Table 1: Potential Advantages of this compound in Porous Materials

| Feature of this compound | Potential Advantage in Porous Materials | Relevant Application |

| Tetrazole Ring | Enhanced CO2 affinity through Lewis base interactions. rsc.org | Carbon capture, biogas upgrading. |

| Iodophenyl Group | Potential for specific host-guest interactions, tuning of pore environment. | Selective gas separation. |

| Bifunctionality | Versatile platform for creating diverse and functional porous architectures. | Tailored adsorbents for specific gas mixtures. |

Applications in Electronic and Optical Materials

The field of electronic and optical materials is constantly seeking new organic molecules with interesting photophysical and electronic properties. Tetrazole derivatives have been investigated for their potential in this area. For instance, theoretical studies on 5-azido-1H-tetrazole have suggested its suitability for optoelectronic devices in the far-ultraviolet region. Push-pull tetrazoles have been synthesized and shown to exhibit nonlinear optical (NLO) activity, which is crucial for applications in telecommunications and optical computing. nih.gov

The this compound molecule combines the electron-rich tetrazole ring with an iodophenyl group, which can influence its electronic structure and photophysical behavior. The iodine atom, being a heavy atom, could potentially induce phosphorescence, making such molecules interesting for applications in organic light-emitting diodes (OLEDs). Furthermore, the reactivity of the C-I bond allows for post-synthetic modification, enabling the tuning of the electronic and optical properties of materials incorporating this molecule. Future research could explore the synthesis of novel dyes, liquid crystals, and semiconducting materials based on this compound and characterize their electronic and photophysical properties.

Exploration in Organic Synthesis and Method Development

Beyond its potential in materials science, this compound serves as a valuable and versatile building block in organic synthesis, offering opportunities for the development of new synthetic methodologies and the construction of complex molecular architectures.

As a Building Block in Complex Molecule Synthesis

The presence of two distinct and reactive functional groups, the tetrazole ring and the iodophenyl moiety, makes this compound a powerful synthon for the synthesis of complex heterocyclic compounds. Tetrazoles are recognized as important scaffolds in medicinal chemistry and drug design. nih.govthieme-connect.com

A notable application of this compound is in the synthesis of heterocyclic hypervalent iodine(III) compounds. Specifically, it can be used to create compounds with a benzoiodazolotetrazole (BIAT) cyclic structure, which consists of fused tetrazole and benziodazole rings. These hypervalent iodine compounds are valuable reagents in organic synthesis, capable of facilitating various chemical transformations. For example, 5-Chloro-5H-5λ3 -tetrazolo[1,5-b] nih.govbenziodazole (BIAT-Cl), synthesized from this compound, can be used for the chloro-tetrazolylation of alkenes.

The ability to serve as a precursor to such unique and reactive chemical entities highlights the potential of this compound in the development of novel synthetic methods and the construction of complex molecules with potential biological activity.

Precursor in Photochemical Transformations

The photochemistry of tetrazole derivatives is a fascinating area of research that can lead to the formation of a variety of reactive intermediates and novel molecular structures. nih.gov Photolysis of tetrazoles typically involves the cleavage of the tetrazole ring, which can proceed through various pathways depending on the substituents and reaction conditions. nih.gov These photochemical transformations can be synthetically useful for accessing other heterocyclic systems. nih.gov

While the specific photochemical behavior of this compound has not been extensively studied, the general reactivity of tetrazoles under UV irradiation suggests that it could serve as a precursor to interesting and synthetically valuable intermediates. The presence of the carbon-iodine bond adds another layer of potential photochemical reactivity, as C-I bonds are known to be susceptible to photolytic cleavage. Future research in this area could involve the investigation of the photolysis of this compound under various conditions to explore the formation of novel reactive intermediates and their subsequent trapping to synthesize new classes of compounds. This could open up new avenues for the application of photochemical methods in organic synthesis.

Interdisciplinary Research with this compound

The versatile nature of this compound also lends itself to interdisciplinary research, bridging the gap between chemistry, materials science, and biology. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, a common functional group in biologically active molecules. thieme-connect.com This property makes tetrazole-containing compounds of great interest in medicinal chemistry for the development of new therapeutic agents. nih.gov

Future interdisciplinary research could focus on several areas. In medicinal chemistry, novel compounds derived from this compound could be synthesized and screened for their biological activity against various targets. The iodophenyl group provides a convenient point for radiolabeling with isotopes of iodine, which could be utilized in the development of radiopharmaceuticals for diagnostic imaging or targeted radiotherapy.

In the field of chemical biology, probes based on the this compound scaffold could be designed to study biological processes. The combination of the tetrazole's coordinating ability and the potential for the iodophenyl group to participate in halogen bonding could be exploited for the design of specific enzyme inhibitors or receptor ligands. The exploration of these interdisciplinary avenues will likely uncover new and exciting applications for this versatile chemical compound.

Potential in Environmental Chemistry (e.g., sensing, remediation)

The inherent properties of this compound make it a promising candidate for addressing environmental challenges. The tetrazole moiety is known for its ability to coordinate with metal ions, a property that is being actively investigated for the development of chemical sensors.

Sensing Applications: The tetrazole ring in this compound can act as a ligand, binding to various metal ions. This interaction can be tailored to be selective for specific heavy metal ions, which are significant environmental pollutants. Researchers are exploring the development of sensors where the binding of a target metal ion to the tetrazole derivative results in a detectable signal, such as a change in color or fluorescence. While direct studies on this compound as a sensor are still emerging, related tetrazole-based materials have shown promise. For instance, a recently synthesized azulene-tetrazole molecular receptor has been used to create electrochemical sensors for the detection of heavy metal ions like lead(II) and cadmium(II). mdpi.com The principle relies on the complexation of the metal ions by the tetrazole-containing ligand, which can be detected through electrochemical techniques. mdpi.com